

Ethyl 3-phenylpropionate CAS number 2021-28-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-phenoxypropionate*

Cat. No.: *B1330695*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 3-phenylpropionate (CAS No. 2021-28-5)

For Researchers, Scientists, and Drug Development Professionals

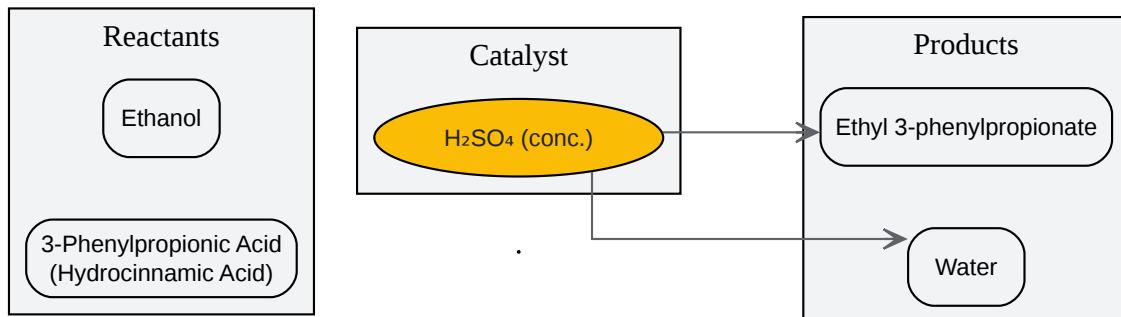
Introduction

Ethyl 3-phenylpropionate, also known by synonyms such as Ethyl hydrocinnamate, is an organic ester with the chemical formula $C_{11}H_{14}O_2$.^{[1][2]} It is a clear, colorless to pale yellow liquid characterized by a pleasant, fruity, and floral odor.^{[3][4][5]} This compound is found naturally in various fruits and beverages like passion fruit and rum but is often produced synthetically for commercial use.^{[3][5]} Its primary applications are in the flavor and fragrance industries.^{[1][6][7]} Additionally, Ethyl 3-phenylpropionate serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, such as pyrimidine-based inhibitors of cyclin-dependent kinases.^{[2][3][5][7]} This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications, and safety protocols.

Physicochemical Properties

Ethyl 3-phenylpropionate is a stable compound under normal conditions.^[4] It is miscible with organic solvents like ethanol and oils but is sparingly soluble in water.^{[2][4]} Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 3-phenylpropionate


Property	Value	Source(s)
CAS Number	2021-28-5	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1] [2] [6]
Molecular Weight	178.23 g/mol	[1] [6]
Appearance	Clear colorless to light yellow liquid	[3] [4] [6]
Boiling Point	247-248 °C (at 760 mmHg)	[1] [3] [5]
Density	1.01 g/mL (at 25 °C)	[1] [3] [5]
Refractive Index (n _{20/D})	1.494	[1] [3] [5]
Flash Point	108 °C (226.4 °F) - closed cup	[1]
Water Solubility	< 0.1 g/100 mL (at 25 °C)	[3] [5]
logP	2.73 - 2.79	[3] [6]

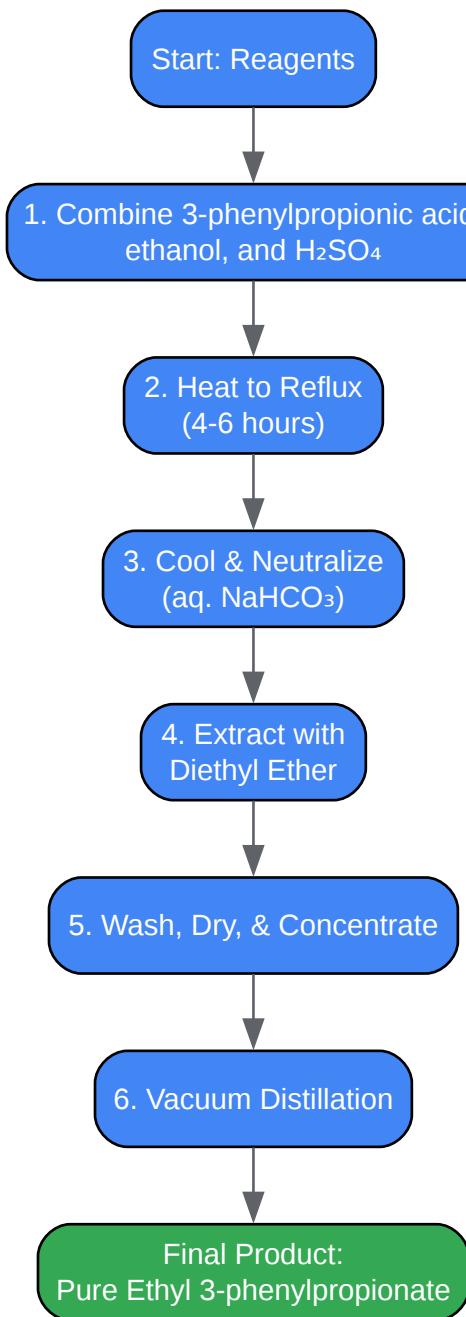
Synthesis and Experimental Protocols

Ethyl 3-phenylpropionate can be synthesized through several routes. The most common laboratory and industrial methods include the Fischer esterification of 3-phenylpropionic acid (hydrocinnamic acid) with ethanol and the hydrogenation of ethyl cinnamate.[\[3\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)

Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction between 3-phenylpropionic acid and ethanol.

[Click to download full resolution via product page](#)


Figure 1: Fischer Esterification Synthesis Scheme.

Experimental Protocol: Fischer Esterification

The following protocol details a representative procedure for the synthesis of Ethyl 3-phenylpropionate. A variation of this procedure uses fluorosulfonyl fluoride as a promoter.[8]

- **Reaction Setup:** To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenylpropionic acid (1.0 equiv) and ethanol (5.0 equiv, serving as both reactant and solvent).
- **Catalyst Addition:** Slowly add concentrated sulfuric acid (0.1 equiv) to the stirred mixture.
- **Reflux:** Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction:** Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 3-phenylpropionate.

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for Synthesis.

Analytical Characterization

The identity and purity of Ethyl 3-phenylpropionate are confirmed using standard analytical techniques, including NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

Table 2: ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.17	m	5H	Ar-H
4.12	q	2H	-O-CH ₂ -CH ₃
2.95	t	2H	Ar-CH ₂ -CH ₂ -
2.62	t	2H	Ar-CH ₂ -CH ₂ -
1.23	t	3H	-O-CH ₂ -CH ₃

Source: Spectral data
corresponds with
public databases.[\[6\]](#)

Table 3: ^{13}C NMR Spectral Data (22.53 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
172.82	C=O
140.62	Ar-C (quaternary)
128.47	Ar-CH
128.30	Ar-CH
126.23	Ar-CH
60.35	-O-CH ₂ -CH ₃
35.94	Ar-CH ₂ -CH ₂ -
31.01	Ar-CH ₂ -CH ₂ -
14.21	-O-CH ₂ -CH ₃

Source: Spectral data corresponds with public databases.[\[6\]](#)

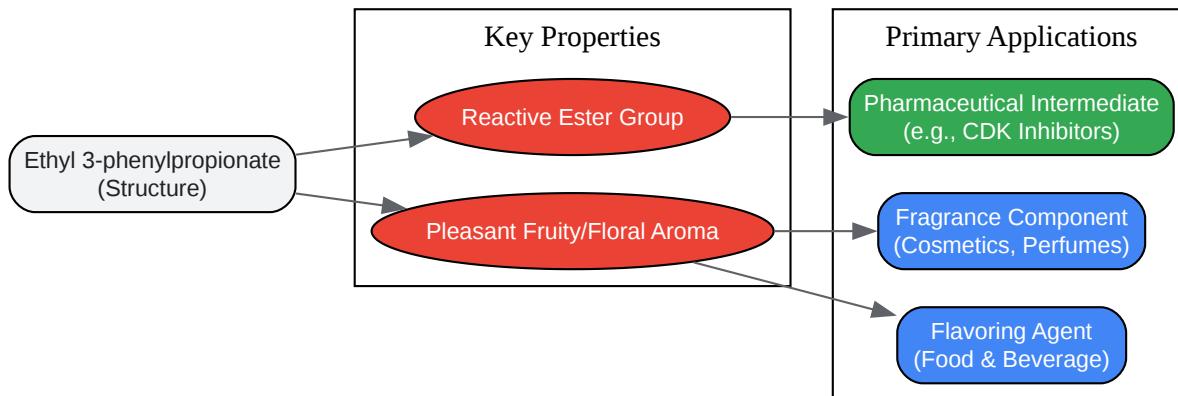
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy helps identify functional groups, while MS determines the mass-to-charge ratio.

Table 4: Key IR and MS Data

Technique	Key Peaks / Values	Interpretation
IR Spectroscopy	~1735 cm ⁻¹	C=O (Ester) stretch
	~3030 cm ⁻¹	C-H (Aromatic) stretch
	~1180 cm ⁻¹	C-O (Ester) stretch
Mass Spectrometry	m/z 178	[M] ⁺ Molecular Ion
m/z 105	[C ₈ H ₉] ⁺ fragment	
m/z 91	[C ₇ H ₇] ⁺ (Tropylium ion) fragment	
Source: Spectral data corresponds with public databases. ^[6]		

Applications


The primary utility of Ethyl 3-phenylpropionate stems from its pleasant aroma and its role as a chemical building block.

Flavors and Fragrances

Due to its fruity and floral scent, it is widely used as a flavoring agent in foods and beverages and as a fragrance component in perfumes, soaps, and cosmetics.^{[6][7]} The U.S. FDA lists it as a substance generally recognized as safe (GRAS) for use as a flavoring agent.^[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used for this purpose.^{[3][6]}

Pharmaceutical and Chemical Synthesis

Ethyl 3-phenylpropionate serves as an intermediate in the synthesis of more complex molecules.^[7] It is notably used in the preparation of pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs), which are targets in cancer drug development.^{[2][3][5]} Its ester functionality allows for various chemical transformations, making it a versatile precursor in medicinal chemistry and organic synthesis.

[Click to download full resolution via product page](#)

Figure 3: Relationship Between Properties and Applications.

Safety and Handling

Ethyl 3-phenylpropionate is considered to have low acute toxicity.^[4] However, standard laboratory safety precautions should always be observed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.^{[10][11][12]}
- Handling: Handle in a well-ventilated area or under a chemical fume hood to prevent vapor inhalation.^{[4][10]} Avoid contact with skin, eyes, and clothing.^[12]
- Storage: Store in a cool, dry, well-ventilated place away from heat, open flames, and strong oxidizing agents.^{[4][10]} Keep the container tightly closed when not in use.^{[10][12]}
- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.^{[10][11]}
 - Skin Contact: Wash the affected area with soap and plenty of water.^{[10][11]}

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][11]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention. [10][11]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be burned in a chemical incinerator.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-フェニルプロピオン酸エチル ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 3-phenylpropionate, 98+% | Fisher Scientific [fishersci.ca]
- 3. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethyl 3-phenylpropionate CAS#: 2021-28-5 [m.chemicalbook.com]
- 6. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]
- 8. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. synergine.com [synergine.com]
- 11. capotchem.cn [capotchem.cn]
- 12. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Ethyl 3-phenylpropionate CAS number 2021-28-5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330695#ethyl-3-phenylpropionate-cas-number-2021-28-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com